Cas no 708-08-7 (4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime)
708-08-7 structure
Product Name:4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime
Numero CAS:708-08-7
MF:C8H10N2O3
MW:182.176601886749
CID:570442
PubChem ID:135473061
Update Time:2025-04-19
4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime
- (4Z)-4-[(Hydroxyamino)methylene]-5-(hydroxymethyl)-2-methyl-3(4H) -pyridinone
- pyridoxaloxime
- 5-21-13-00052 (Beilstein Handbook Reference)
- CHEMBL3277911
- Pyridoxal oxime
- 708-08-7
- NCGC00175872-01
- Oxime du pyridoxal [French]
- CCG-50781
- BRD-K38056763-001-01-8
- SR-01000640129-1
- BRN 0153114
- Oxime du pyridoxal
- 4-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Isonicotinaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime
- HMS1530L01
- Pyridoxal, oxime
- AKOS006243391
-
- Inchi: 1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3+
- Chiave InChI: QXKIIRAOFHLZMD-XCVCLJGOSA-N
- Sorrisi: OC1C(C)=NC=C(CO)C=1/C=N/O
Proprietà calcolate
- Massa esatta: 182.0692
- Massa monoisotopica: 182.069142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 315
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 81.9
- XLogP3: -0.3
Proprietà sperimentali
- Densità: 1.36
- Punto di ebollizione: 362.1°C at 760 mmHg
- Punto di infiammabilità: 172.8°C
- Indice di rifrazione: 1.596
- PSA: 81.92
- LogP: -0.40460
4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime Informazioni sulla sicurezza
- Codice categoria di pericolo: 22-36/37/38
- Istruzioni di sicurezza: 26
- RTECS:UV1227100
-
Identificazione dei materiali pericolosi:
4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime Letteratura correlata
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
708-08-7 (4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso